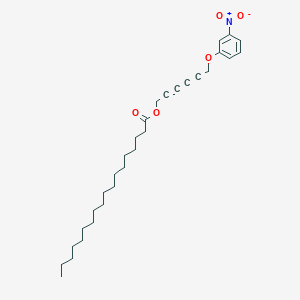
4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride: is a heterocyclic compound that consists of a benzene ring fused to a thiazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride typically involves the cyclization of substituted 2-aminobenzenethiols with β-ketoesters. This reaction is often catalyzed by ceric ammonium nitrate (CAN) at room temperature . Another method involves the condensation of 2-aminothiophenol with methyl 2-chloropropionate in the presence of sodium hydroxide .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Halogenated benzothiazine derivatives.
Wissenschaftliche Forschungsanwendungen
4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly against human leukocyte elastase.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride involves its interaction with various molecular targets:
Vergleich Mit ähnlichen Verbindungen
4H-3,1-Benzothiazin-4-ones: These compounds share a similar thiazine ring structure but differ in their substituents and biological activities.
Phenothiazines: These compounds have an additional benzene ring and are known for their antipsychotic properties.
Uniqueness: 4H-1,3-Benzothiazine, 2-methyl-4,4-dipropyl-, hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ability to inhibit serine proteases and its potential antimicrobial activity make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
58435-39-5 |
|---|---|
Molekularformel |
C15H22ClNS |
Molekulargewicht |
283.9 g/mol |
IUPAC-Name |
2-methyl-4,4-dipropyl-1,3-benzothiazine;hydrochloride |
InChI |
InChI=1S/C15H21NS.ClH/c1-4-10-15(11-5-2)13-8-6-7-9-14(13)17-12(3)16-15;/h6-9H,4-5,10-11H2,1-3H3;1H |
InChI-Schlüssel |
MHTBWLYRVOPOGY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C2=CC=CC=C2SC(=N1)C)CCC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



-lambda~5~-phosphane](/img/structure/B14623461.png)


![Benzamide, N-[2-[4-(aminosulfonyl)phenyl]ethyl]-2-methoxy-5-methyl-](/img/structure/B14623490.png)


![1-Phenyl-9-azabicyclo[6.1.0]nonane](/img/structure/B14623515.png)






